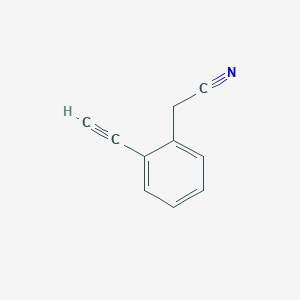

2-(2-Ethynylphenyl)acetonitrile

Description

2-(2-Ethynylphenyl)acetonitrile (C${10}$H${7$N, molecular weight: 133.17 g/mol) is a nitrile derivative featuring an ethynyl group (-C≡CH) attached to the ortho position of a phenyl ring. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) for constructing conjugated systems.

Properties

CAS No. |

1000512-52-6 |

|---|---|

Molecular Formula |

C10H7N |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(2-ethynylphenyl)acetonitrile |

InChI |

InChI=1S/C10H7N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7H2 |

InChI Key |

VDVFSYRSXPIWFX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethynylphenyl)acetonitrile typically involves the reaction of 2-bromoacetophenone with sodium acetylide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethynylphenyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

2-(2-Ethynylphenyl)acetonitrile serves as a valuable building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules, facilitating the development of new chemical entities.

Medicinal Chemistry

Research indicates that this compound has potential biological activities. Its ethynyl group may facilitate π-π interactions with aromatic systems, while the nitrile group acts as a hydrogen bond acceptor. These properties enhance its binding affinity to various biological targets, making it a candidate for pharmacological studies.

Studies have shown that this compound can interact with biomolecules, influencing cellular processes. Its potential as a drug candidate is being explored in various therapeutic areas, including cancer treatment and anti-inflammatory applications .

Case Studies

Case Study 1: Interaction with Biological Targets

A study investigated the binding interactions of this compound with specific proteins involved in cancer pathways. The results demonstrated significant binding affinity, suggesting its potential as a lead compound in drug development aimed at inhibiting tumor growth .

Case Study 2: Synthesis of Complex Molecules

Another research project focused on using this compound as a precursor for synthesizing novel heterocycles. The study highlighted the versatility of this compound in creating diverse chemical architectures that could lead to new pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(2-Ethynylphenyl)acetonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in substituents and properties among acetonitrile derivatives:

Key Observations :

- Electronic Effects : The ethynyl group in this compound enhances π-conjugation and reactivity in cross-coupling reactions, whereas electron-withdrawing groups (e.g., nitro in 5-Nitro-2-pyridineacetonitrile) reduce electron density, affecting reaction pathways .

- Steric Effects : Bulkier substituents like ethyl (in 2-(2-Ethylphenyl)acetonitrile) may hinder molecular docking or synthetic accessibility compared to linear ethynyl groups .

- Solubility: Polar substituents (e.g., hydroxyl in 2-(4-Hydroxyphenyl)acetonitrile) improve aqueous solubility, whereas nonpolar groups (ethyl, ethynyl) favor organic solvents .

Biological Activity

2-(2-Ethynylphenyl)acetonitrile is an organic compound with significant potential in various biological applications. Its structure, characterized by an ethynyl group and a nitrile moiety attached to a phenyl ring, suggests diverse interactions with biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is . The compound exhibits unique reactivity due to the presence of both the ethynyl and nitrile groups. The ethynyl group can engage in π-π interactions with aromatic systems, while the nitrile group can act as a hydrogen bond acceptor, influencing its binding affinity to various biological targets .

Mechanism of Action:

- Interaction with Molecular Targets: The compound's interaction with specific molecular targets can modulate biological pathways. For instance, it has been shown to inhibit certain enzymes and receptors involved in cancer proliferation .

- Formation of Reactive Intermediates: The ethynyl group may lead to the formation of reactive intermediates that interact with cellular components, potentially altering their function.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. A study highlighted its ability to inhibit the proliferation of colorectal cancer cells by targeting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (p21 Wif1/Cip1), which are critical for cell cycle regulation . This suggests that compounds with similar structures may serve as effective chemotherapeutic agents.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For example, it has been compared favorably against standard chemotherapeutics like 5-fluorouracil and cisplatin, indicating its potential as a safer alternative in cancer treatment .

Case Studies

Case Study 1: Inhibition of Cyclin D1

- Objective: To evaluate the impact of this compound on cyclin D1 expression.

- Methodology: LS174T colon cancer cells were treated with varying concentrations of the compound.

- Results: Significant inhibition of cyclin D1 was observed, correlating with reduced cell proliferation. This effect was linked to increased levels of p21 Wif1/Cip1, indicating a shift in cell cycle dynamics.

Case Study 2: Selectivity Against Cancer Cell Lines

- Objective: To assess the selectivity and cytotoxic effects on different cell lines.

- Methodology: The compound was tested against several cancer cell lines (e.g., MiaPaCa-2, A673) and normal cell lines (e.g., BEAS-2B).

- Results: The compound showed potent activity against cancer cells with IC50 values significantly lower than those for normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

A comparison table below summarizes the biological activities and selectivity of this compound relative to other compounds:

| Compound | Target Activity | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|---|

| This compound | Cyclin D1 inhibition | 3.5 | High |

| 5-Fluorouracil | Thymidylate synthase inhibition | 10 | Moderate |

| Cisplatin | DNA crosslinking | 5 | Low |

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- Synthesis of Derivatives: Exploring structural modifications could enhance potency and selectivity.

- Mechanistic Studies: Further elucidation of its mechanism could provide insights into its role as a pharmacophore.

- Clinical Trials: Transitioning from preclinical studies to clinical trials would be essential for evaluating therapeutic efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.